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Introduction
DExD/H-box helicase 36 (DHX36), also known as G4-resolvase 1 (G4R1) or RNA helicase

associated with AU-rich elements (RHAU), is a versatile enzyme with critical roles in various

cellular processes, including the resolution of G-quadruplex structures in both DNA and RNA.

[1][2] Emerging evidence has highlighted its significant function in the innate immune response

to viral infections, positioning it as a potential target for novel antiviral therapies.[2][3][4] This

document provides a comprehensive overview of the application of DHX36 in antiviral

research, including detailed experimental protocols and a summary of key quantitative data.

DHX36 has been identified as a key regulator in the host's defense against a range of RNA

viruses, including Influenza A virus (IAV) and Newcastle disease virus (NDV).[3][5][6] Its

antiviral activity is primarily mediated through its role in the RIG-I-like receptor (RLR) signaling

pathway, a critical component of the innate immune system that detects viral RNA in the

cytoplasm.[5][6][7]

Mechanism of Antiviral Action
DHX36 enhances antiviral signaling by facilitating the formation of antiviral stress granules

(avSGs).[5][6] Upon viral infection, DHX36 interacts with RIG-I and the protein kinase R (PKR).

[5][8] This interaction is crucial for the activation of PKR, a key sensor of viral double-stranded

RNA (dsRNA).[5][6] The helicase activity of DHX36 is essential for this process, as it promotes
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the binding of PKR to viral dsRNA and facilitates its autophosphorylation and activation.[1][5]

Activated PKR then triggers the formation of avSGs, which are dynamic cytoplasmic

aggregates that serve as platforms for antiviral signaling, sequestering viral components and

amplifying the production of type I interferons (IFNs), such as IFN-β.[2][5][6] Depletion of

DHX36 leads to reduced IFN production and increased susceptibility to viral infection.[2][5][7]

In some cellular contexts, such as in myeloid dendritic cells, DHX36 can also act as a cytosolic

sensor for viral dsRNA, forming a complex with DDX1, DDX21, and the adaptor molecule TRIF

to initiate type I IFN responses.[9][10][11]

Key Experimental Data
The following tables summarize the quantitative data from key studies demonstrating the

antiviral role of DHX36.

Table 1: Effect of DHX36 Knockout/Knockdown on IFN-β Production

Cell Type
Virus/Stimulan
t

DHX36 Status
IFN-β
Production
(vs. Control)

Reference

Mouse

Embryonic

Fibroblasts

(MEFs)

IAVΔNS1 Knockout

Significantly

reduced protein

levels

[5][6]

MEFs NDV Knockout

Significantly

reduced protein

levels

[5][6]

MEFs poly I:C Knockout

Significantly

reduced protein

and mRNA levels

[5][6]

HEK293T cells NDV Knockdown

Profoundly

diminished active

IRF-3 dimers

[6]
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Table 2: Effect of DHX36 Knockout on Viral Replication

Cell Type Virus DHX36 Status
Viral Titer/RNA
Levels (vs.
Control)

Reference

MEFs NDV Knockout

Enhanced viral

RNA and

infectious particle

yield

[5]

Signaling Pathway and Experimental Workflow
Visualizations
To aid in the understanding of DHX36's role in antiviral immunity and the experimental

approaches used to study it, the following diagrams are provided.
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Figure 1: DHX36-mediated antiviral signaling pathway.
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Figure 2: Experimental workflow for RNP-IP to study DHX36-viral RNA interaction.
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Detailed Experimental Protocols
The following are detailed protocols for key experiments used to investigate the antiviral

function of DHX36. These protocols are compiled from various sources and should be adapted

as needed for specific experimental conditions.

Protocol 1: Generation and Use of DHX36 Conditional
Knockout Mouse Embryonic Fibroblasts (MEFs)
This protocol describes the induction of DHX36 knockout in MEFs derived from mice with a

conditional dhx36 allele (lox/dhx36/lox) and a tamoxifen-inducible Cre-recombinase.[1][5]

Materials:

DHX36 conditional knockout MEFs (expressing tamoxifen-inducible Cre-GFP)

Control MEFs (expressing tamoxifen-inducible GFP)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Tamoxifen (Sigma-Aldrich)

Dimethyl sulfoxide (DMSO)

Antibodies: anti-DHX36, anti-actin (or other loading control)

Western blot reagents

Procedure:

Culture DHX36 conditional knockout and control MEFs in DMEM supplemented with 10%

FBS and 1% Penicillin-Streptomycin.

Prepare a stock solution of tamoxifen in DMSO (e.g., 1 mM).
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To induce DHX36 knockout, treat the cells with 1 µM tamoxifen in the culture medium. Treat

control cells with the same concentration of tamoxifen.

Incubate the cells for 72 hours.

After 72 hours, harvest the cells and prepare whole-cell lysates.

Confirm the knockout of DHX36 protein expression by Western blot analysis using an anti-

DHX36 antibody. Use an anti-actin antibody as a loading control.

The DHX36 knockout and control MEFs are now ready for use in downstream applications,

such as viral infection assays.

Protocol 2: Viral Infection Assay in DHX36 Knockout
MEFs
This protocol is for assessing the effect of DHX36 knockout on viral replication and cytopathic

effect.[5]

Materials:

DHX36 knockout and control MEFs (prepared as in Protocol 1)

Virus stock (e.g., Newcastle disease virus - NDV)

Infection medium (e.g., DMEM with 2% FBS)

Phosphate-buffered saline (PBS)

Reagents for RNA extraction

Reagents for quantitative real-time PCR (qRT-PCR) with primers specific for viral genes

Reagents for plaque assay

Procedure:

Seed DHX36 knockout and control MEFs in appropriate culture plates (e.g., 6-well plates).
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Once the cells reach the desired confluency, wash them with PBS.

Infect the cells with the virus at a specified multiplicity of infection (MOI) in a small volume of

infection medium.

After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add

fresh infection medium.

Incubate the infected cells for the desired time points (e.g., 18, 24 hours).

To assess viral RNA replication:

At the desired time point, harvest the cells and extract total RNA.

Perform qRT-PCR using primers specific for a viral gene (e.g., NDV F and N genes) to

quantify viral RNA levels. Normalize to a housekeeping gene.

To assess infectious virus production (Plaque Assay):

At the desired time point, collect the culture supernatant.

Perform a plaque assay on a suitable cell line (e.g., Vero cells) to determine the viral titer

(plaque-forming units per ml).

To assess cytopathic effect:

Observe the cells under a microscope at different time points post-infection and document

any morphological changes.

Cell viability can be quantified using methods like staining with crystal violet or an MTT

assay.

Protocol 3: Co-immunoprecipitation (Co-IP) to Detect
DHX36-Protein Interactions
This protocol is for investigating the interaction of DHX36 with other proteins, such as RIG-I

and PKR, in virus-infected cells.[8]
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Materials:

Cells (e.g., HEK293T or HeLa)

Virus stock (e.g., IAVΔNS1)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies: anti-DHX36 (for immunoprecipitation), anti-RIG-I, anti-PKR (for Western blotting),

and control IgG

Protein A/G agarose beads

Wash buffer (e.g., lysis buffer with lower detergent concentration)

Elution buffer (e.g., SDS-PAGE sample buffer)

Western blot reagents

Procedure:

Seed cells in culture dishes.

Infect the cells with the virus or leave uninfected (mock).

At the desired time point post-infection (e.g., 12 hours), harvest the cells and prepare whole-

cell lysates.

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

Incubate the pre-cleared lysates with the anti-DHX36 antibody or control IgG overnight at

4°C with gentle rotation.

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

Wash the beads several times with wash buffer to remove non-specific binding.

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
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Analyze the eluted proteins by Western blotting using antibodies against the potential

interacting partners (e.g., anti-RIG-I, anti-PKR).

Protocol 4: In Vitro PKR Phosphorylation Assay
This protocol is to determine the direct effect of DHX36 on PKR autophosphorylation in the

presence of dsRNA.[1]

Materials:

Recombinant purified PKR protein

Recombinant purified DHX36 wild-type (WT) and ATPase-dead mutant (e.g., E335A)

proteins

Polyinosinic:polycytidylic acid (poly I:C)

Kinase assay buffer

ATP

Antibodies: anti-phospho-PKR, anti-PKR

Western blot reagents

Procedure:

In a reaction tube, mix recombinant PKR with increasing amounts of recombinant DHX36

WT or E335A mutant protein in kinase assay buffer. Include a control with only PKR.

Add a suboptimal concentration of poly I:C (e.g., 1 ng) to each reaction to stimulate PKR.

Incubate the mixture for 5 minutes at 30°C.

Initiate the kinase reaction by adding ATP to the mixture.

Incubate for another 15 minutes at 30°C.

Stop the reaction by adding SDS-PAGE sample buffer.
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Analyze the samples by Western blotting using an anti-phospho-PKR antibody to detect

activated PKR. Use an anti-PKR antibody to show equal loading of the PKR protein.

Protocol 5: Immunofluorescence Staining of Antiviral
Stress Granules (avSGs)
This protocol is for visualizing the localization of DHX36 and other proteins to avSGs in virus-

infected cells.[5]

Materials:

Cells (e.g., HeLa cells, which are good for imaging)

Virus stock (e.g., NDV or IAVΔNS1)

Coverslips

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

Blocking buffer (e.g., PBS with 5% BSA)

Primary antibodies: anti-DHX36, anti-G3BP1 (a marker for stress granules), anti-RIG-I, anti-

PKR

Fluorescently labeled secondary antibodies

DAPI for nuclear staining

Mounting medium

Confocal microscope

Procedure:

Seed cells on coverslips in a culture plate.
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Infect the cells with the virus or leave uninfected.

At the desired time point post-infection (e.g., 12 hours), wash the cells with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Permeabilize the cells with permeabilization buffer for 10 minutes.

Block non-specific antibody binding with blocking buffer for 1 hour.

Incubate the cells with primary antibodies diluted in blocking buffer for 1-2 hours at room

temperature or overnight at 4°C.

Wash the cells several times with PBS.

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour

at room temperature in the dark.

Wash the cells several times with PBS.

Stain the nuclei with DAPI for 5 minutes.

Mount the coverslips on microscope slides using mounting medium.

Visualize the cells using a confocal microscope and analyze the co-localization of DHX36

with avSG markers.

Conclusion
DHX36 plays a multifaceted and critical role in the innate antiviral response. Its ability to

enhance RIG-I signaling through the activation of PKR and the formation of antiviral stress

granules makes it a compelling subject for further research and a potential target for the

development of broad-spectrum antiviral therapeutics. The protocols and data presented here

provide a foundational resource for researchers aiming to investigate the antiviral functions of

DHX36.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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